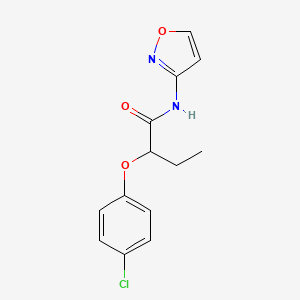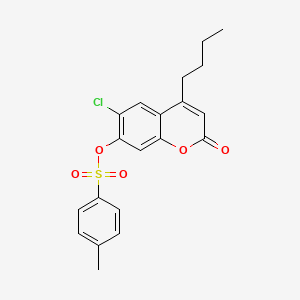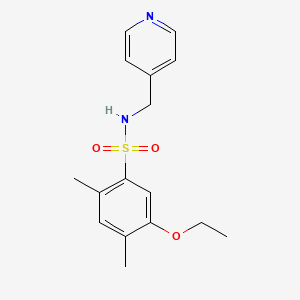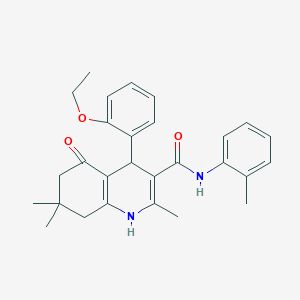
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are important in the regulation of cell volume, ion homeostasis, and cell proliferation.
Mecanismo De Acción
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate selectively inhibits VRACs by blocking the chloride ion transport through these channels. VRACs are composed of two subunits, LRRC8A and LRRC8D, and 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to interact with the LRRC8A subunit to inhibit chloride ion transport. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate does not affect other ion channels or transporters, making it a specific inhibitor of VRACs.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion homeostasis. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used to study the role of VRACs in cancer cell proliferation and apoptosis, as well as in neuronal cell swelling during ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has several advantages as a research tool, including its selectivity for VRACs, its dose-dependent inhibition of chloride ion transport, and its ability to modulate cellular processes such as cell proliferation and apoptosis. However, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions. Researchers must carefully consider these limitations when designing experiments using 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate.
Direcciones Futuras
There are several future directions for research involving 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, including the development of more potent and selective VRAC inhibitors, the investigation of the role of VRACs in various disease states, and the exploration of the potential therapeutic applications of VRAC inhibitors. Additionally, the development of new methods for synthesizing and purifying 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate may further improve its utility as a research tool. Overall, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has great potential as a valuable tool for studying the role of VRACs in various cellular processes and disease states.
Métodos De Síntesis
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenyl isocyanate with 2,3-dihydro-1H-inden-5-ol in the presence of a base. The resulting product is then treated with a carbamate reagent to yield 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate. The purity and yield of 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used in various scientific research studies as a selective inhibitor of VRACs. VRACs play a crucial role in the regulation of cell volume, ion homeostasis, and cell proliferation, and their dysregulation has been implicated in various diseases, including cancer, epilepsy, and ischemia. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the role of VRACs in various cellular processes.
Propiedades
IUPAC Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(9-15(14)18)19-16(20)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOUDDAYNMNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)


